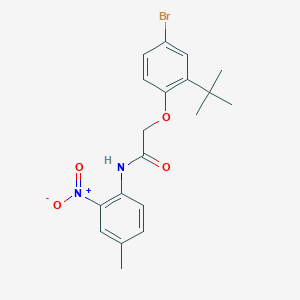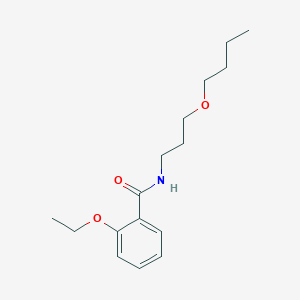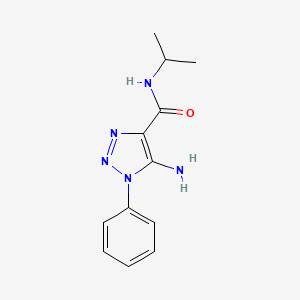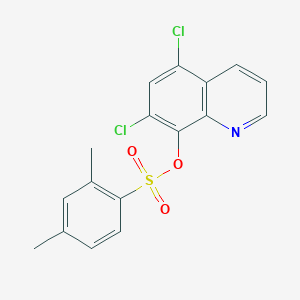
2-(4-bromo-2-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BAY 11-7082 and is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway that regulates many cellular processes, including inflammation, immune response, and cell survival. Inhibition of this pathway has been shown to have therapeutic potential in a variety of diseases, including cancer and inflammatory disorders.
Mechanism of Action
BAY 11-7082 is a potent inhibitor of the NF-κB pathway. It works by blocking the activation of the inhibitor of kappa B kinase (IKK), which is a critical component of the pathway. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB), which normally allows the translocation of NF-κB to the nucleus. As a result, BAY 11-7082 blocks the transcriptional activity of NF-κB and the downstream signaling pathways it regulates.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of the NF-κB pathway, it has been shown to have anti-inflammatory effects, as well as anti-tumor activity. It has also been shown to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BAY 11-7082 is its potency as an inhibitor of the NF-κB pathway. This potency makes it an attractive compound for use in scientific research. However, one limitation of the compound is its potential for off-target effects. As with any chemical compound, it is essential to carefully evaluate its effects on other cellular pathways to ensure that it does not interfere with other critical cellular processes.
Future Directions
There are many potential future directions for research on BAY 11-7082. One area of interest is its potential as a therapeutic agent in cancer treatment. Its ability to induce apoptosis in cancer cells and sensitize them to chemotherapy makes it an attractive candidate for further investigation. Additionally, given its anti-inflammatory effects, it may have potential applications in the treatment of inflammatory disorders. Finally, further research is needed to explore its potential for off-target effects and to develop more selective inhibitors of the NF-κB pathway.
Synthesis Methods
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 4-bromo-2-tert-butylphenol with 4-methyl-2-nitroaniline in the presence of potassium carbonate and dimethylformamide. This reaction results in the formation of 2-(4-bromo-2-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. The compound is then purified using column chromatography to obtain a high level of purity.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been its role as an inhibitor of the NF-κB pathway. The NF-κB pathway plays a critical role in regulating many cellular processes, including inflammation, immune response, and cell survival. Inhibition of this pathway has been shown to have therapeutic potential in a variety of diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c1-12-5-7-15(16(9-12)22(24)25)21-18(23)11-26-17-8-6-13(20)10-14(17)19(2,3)4/h5-10H,11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMCQNBAYGJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)

![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)

![2-tert-butyl-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5100389.png)
![N~1~-(2-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5100393.png)

![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)

![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)


![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5100434.png)